molecular formula C19H18O3 B5782521 8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one

8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one

Cat. No.: B5782521
M. Wt: 294.3 g/mol
InChI Key: IXGDVTMWAHXMPS-UHFFFAOYSA-N
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Description

“8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one” is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylcoumarin and isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

“8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one” involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a similar structure but lacking the specific substituents found in “8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one”.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Umbelliferone: A naturally occurring coumarin with known biological activities.

Uniqueness

“this compound” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other coumarins. These unique features make it a valuable compound for further research and development.

Properties

IUPAC Name

8-methyl-4-phenyl-7-propan-2-yloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12(2)21-17-10-9-15-16(14-7-5-4-6-8-14)11-18(20)22-19(15)13(17)3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGDVTMWAHXMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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